
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone involves the inhibition of various enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are critical processes for cancer metastasis. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone in lab experiments is its potent anticancer activity. This compound exhibits a higher efficacy than many other anticancer drugs currently in use. Additionally, this compound exhibits low toxicity, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which could affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone. One possible direction is to investigate the synergistic effects of this compound with other anticancer drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity in animal models. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other diseases, such as inflammatory and oxidative stress-related diseases. Finally, the development of more efficient synthesis methods for this compound could increase its availability for research and clinical use.
Synthesemethoden
The synthesis of (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone can be achieved through a multi-step process. The first step involves the condensation of 2-aminobenzoyl chloride with 2-amino-5-fluorobenzothiazole to obtain 2-[(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)amino]benzoic acid. This intermediate is then treated with thionyl chloride to obtain 2-[(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)amino]benzoyl chloride. Finally, the reaction of this intermediate with sodium thiadiazole-3-carboxylate yields (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Eigenschaften
IUPAC Name |
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c13-9-3-4-11-8(6-9)2-1-5-16(11)12(17)10-7-14-18-15-10/h3-4,6-7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISWYYGBGGNLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)N(C1)C(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


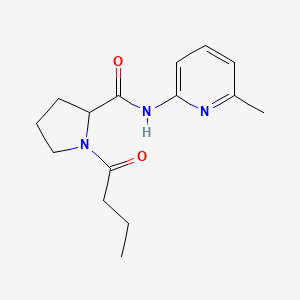
![5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7531036.png)

![4-[2-Oxo-2-(pyridin-2-ylamino)ethoxy]benzamide](/img/structure/B7531055.png)
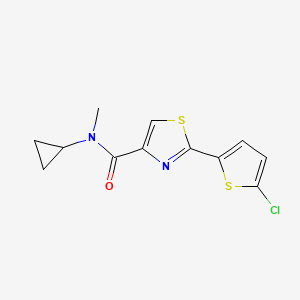
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)
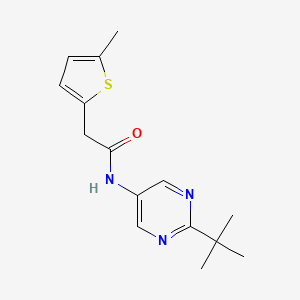
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)
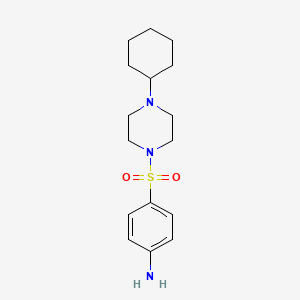
![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)

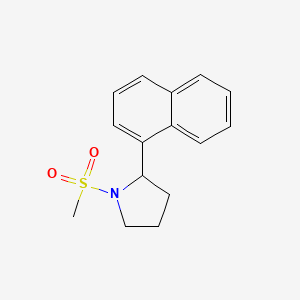
![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)